molecular formula C15H17BrN6OS B4356802 N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4356802
M. Wt: 409.3 g/mol
InChI Key: PFNYGSZHPRFSEN-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a bromophenyl group, a triazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide moiety, which can be achieved through a reaction with thioacetic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • May exhibit biological activity that could be harnessed for therapeutic purposes.

Industry:

  • Utilized in the synthesis of advanced materials.
  • Potential applications in the development of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group may facilitate binding to hydrophobic pockets, while the triazole ring and thioacetamide moiety could participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[[5-(2-cyclopentylidenehydrazinyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN6OS/c16-11-7-3-4-8-12(11)17-13(23)9-24-15-18-14(21-22-15)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6,9H2,(H,17,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNYGSZHPRFSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=NN2)SCC(=O)NC3=CC=CC=C3Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-BROMOPHENYL)-2-{[5-(2-CYCLOPENTYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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